methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
- This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms) fused with a chromone ring (a flavonoid-like structure).
- The compound also contains an acetyl group , a carboxylate group , and a hydroxy group .
- Its systematic name is quite a mouthful, but we can refer to it as “methyl thiazole-chromone” for simplicity.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a coumarin derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways such as Bcl-2 and activation of caspases .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 9 | Jurkat Cells | 1.61 ± 1.92 | Bcl-2 inhibition |
Compound 10 | A-431 Cells | 1.98 ± 1.22 | Apoptosis induction |
Methyl Thiazole | U251 Cells | <50 | Cell cycle arrest |
These findings suggest that this compound may possess similar antitumor properties due to its structural components.
Anti-inflammatory Properties
In addition to antitumor effects, thiazole derivatives have been investigated for their anti-inflammatory potential. A study demonstrated that certain thiazoles can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Table 2: Anti-inflammatory Effects of Thiazoles
Compound | Model Used | Effect Observed |
---|---|---|
Compound A | Rat Paw Edema | Significant reduction in swelling |
Compound B | LPS-induced Inflammation in Mice | Decrease in TNF-alpha levels |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Receptor Modulation : The compound may interact with specific receptors involved in apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazoles can induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yloxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate:
- Study on Glioblastoma : A derivative exhibited significant cytotoxicity against glioblastoma U251 cells with an IC50 value indicating potent activity compared to standard treatments .
- Inflammation Model : In a murine model of inflammation, a structurally similar compound reduced paw edema significantly after administration .
Properties
Molecular Formula |
C19H20N2O7S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N2O7S/c1-9-16(17(25)26-4)21-18(29-9)20-14(24)8-27-10-5-11(22)15-12(23)7-19(2,3)28-13(15)6-10/h5-6,22H,7-8H2,1-4H3,(H,20,21,24) |
InChI Key |
BXEVQTQILHNRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC(=C3C(=O)CC(OC3=C2)(C)C)O)C(=O)OC |
Origin of Product |
United States |
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